molecular formula C8H14N2O B3152859 N-Cyclopropylpyrrolidine-2-carboxamide CAS No. 744992-83-4

N-Cyclopropylpyrrolidine-2-carboxamide

Cat. No.: B3152859
CAS No.: 744992-83-4
M. Wt: 154.21 g/mol
InChI Key: CWWHDEBHSXGQHY-UHFFFAOYSA-N
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Description

N-Cyclopropylpyrrolidine-2-carboxamide (CAS 59179-60-1) is a pyrrolidine-derived compound with a cyclopropyl substituent and a carboxamide functional group. Its hydrochloride salt (C₈H₁₅ClN₂O, molecular weight 190.67 g/mol) is a white crystalline solid, commonly used in pharmaceutical and fine chemical research . The SMILES string (C1CC(NC1)C(=O)NC2CC2) and InChIKey (CWWHDEBHSXGQHY-UHFFFAOYSA-N) confirm its stereochemical configuration, which is critical for receptor-binding studies .

This discontinuation underscores challenges in sourcing the compound for ongoing research.

Properties

IUPAC Name

N-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWHDEBHSXGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylpyrrolidine-2-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been reported to result in good to excellent yields (72–95%) of the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation processes using optimized reaction conditions and catalysts to ensure high yields and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-Cyclopropylpyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

To contextualize its properties and applications, N-Cyclopropylpyrrolidine-2-carboxamide is compared to structurally and functionally related compounds below:

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Availability Status
This compound hydrochloride C₈H₁₅ClN₂O 190.67 Pyrrolidine, cyclopropyl, carboxamide Discontinued
LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide) C₁₃H₁₄ClN₃O₂S 323.79 Thienopyridine, cyclopropyl, carboxamide Available (≥98% purity)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Pyrimidine, carboxylic acid Commercial (100% concentration)

Key Observations :

  • Functional Group Diversity : The pyrimidine derivative (2-Chloro-6-methylpyrimidine-4-carboxylic acid) lacks the cyclopropyl group but features a carboxylic acid, making it more hydrophilic .
  • Availability : this compound hydrochloride’s discontinuation contrasts with LY2033298’s commercial availability, suggesting divergent research or industrial demand .
Stability and Handling

Biological Activity

N-Cyclopropylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various methods involving cyclization reactions of pyrrolidine derivatives. The structure typically includes a cyclopropyl group attached to a pyrrolidine ring and a carboxamide functional group, which is crucial for its biological activity.

Table 1: Key Structural Features of this compound

FeatureDescription
Cyclopropyl GroupEnhances binding affinity
Pyrrolidine RingProvides structural stability
Carboxamide GroupEssential for biological activity

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities, particularly as an inhibitor of certain enzymes. For instance, it has shown promising results in inhibiting tyrosinase, an enzyme critical in melanin production, making it a candidate for skin-related applications.

Inhibitory Activity

In vitro studies have demonstrated that derivatives of pyrrolidine, including this compound, possess effective inhibitory activities against various targets:

  • Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, with findings suggesting that modifications at the carboxamide position can enhance potency .
  • Antitubercular Activity : Similar compounds have been shown to have anti-tuberculosis properties by targeting the MmpL3 protein involved in mycolic acid biosynthesis .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study focused on the synthesis and evaluation of pyrrole derivatives found that specific modifications, including those similar to this compound, resulted in enhanced tyrosinase inhibitory activity with IC50 values indicating potent effects .
  • Antimicrobial Properties : Another investigation into similar pyrrole derivatives highlighted their effectiveness against drug-resistant strains of tuberculosis, with compounds exhibiting low cytotoxicity and high selectivity .
  • Mechanistic Insights : Research employing molecular docking studies has provided insights into the binding interactions of this compound with target enzymes, emphasizing the importance of the cyclopropyl moiety in enhancing binding affinity .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Tyrosinase InhibitionTyrosinase5.4
Antitubercular ActivityMmpL3<0.016
General AntimicrobialVarious bacterial strainsVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropylpyrrolidine-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling pyrrolidine-2-carboxylic acid derivatives with cyclopropylamine using carbodiimide reagents (e.g., DCC) and catalysts like DMAP in dichloromethane under reflux. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine) and monitoring reaction progress via TLC or HPLC. For scalability, solvent selection (e.g., diglyme) and inorganic bases (e.g., Group II hydroxides) can improve yield .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Use local exhaust ventilation during handling to minimize dust inhalation. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. Avoid contact with oxidizers due to potential decomposition hazards .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular structure. Purity (>98%) is validated via reverse-phase HPLC using C18 columns (acetonitrile/water gradient). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine ring or cyclopropyl group enhance target binding affinity in drug discovery?

  • Methodological Answer : Systematic SAR studies involve substituting the pyrrolidine nitrogen with acyl groups (e.g., pentanoyl) or modifying the cyclopropyl moiety with electron-withdrawing groups. Affinity for receptors like AT₁ is assessed via radioligand binding assays. Computational docking (e.g., AutoDock Vina) predicts interactions with binding pockets, guiding rational design .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell vs. tissue models). Standardize protocols by using identical buffer systems (pH 7.4 PBS) and control compounds. Validate results across multiple assays (e.g., functional cAMP assays vs. binding studies). Meta-analyses of IC₅₀ values and Hill slopes can identify outliers .

Q. How do solvent polarity and temperature influence the stereochemical outcome of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor transitory zwitterionic intermediates, stabilizing specific stereoisomers. Low temperatures (0–5°C) slow racemization during coupling steps. Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess. For example, (−)-20°C in THF yields >90% enantiopurity in related proline mimetics .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to identify metabolic hotspots (e.g., cyclopropane ring oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Substituents like fluorine at para positions reduce CYP450-mediated degradation .

Safety and Compliance

Q. What are the key regulatory considerations for publishing toxicity data on this compound?

  • Methodological Answer : Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity). Report GHS classifications, even if "not classified," with reference to 29 CFR 1910 (OSHA). Include ecotoxicity data (e.g., Daphnia magna LC₅₀) if applicable. Disclose all conflicts in SDS-derived hazard statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.